2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
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Overview
Description
2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is a heterocyclic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclooctanone with malononitrile in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups, leading to a diverse range of substituted derivatives.
Scientific Research Applications
2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile
- 2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
- Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Uniqueness
2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is unique due to its bicyclic structure and the presence of both amino and nitrile functional groups
Properties
CAS No. |
146353-48-2 |
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Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H15N3/c13-8-10-7-9-5-3-1-2-4-6-11(9)15-12(10)14/h7H,1-6H2,(H2,14,15) |
InChI Key |
YZMFKURYZSFGNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=NC(=C(C=C2CC1)C#N)N |
Origin of Product |
United States |
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